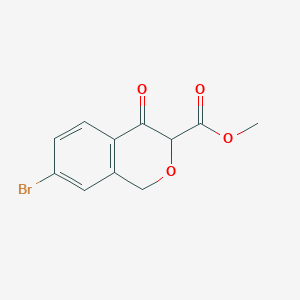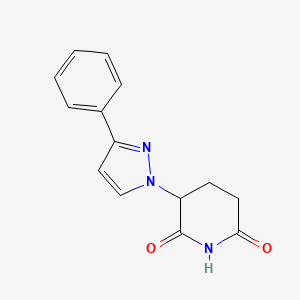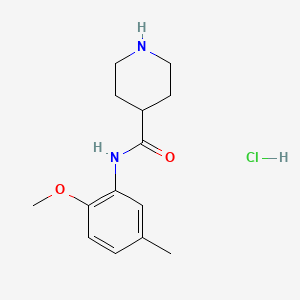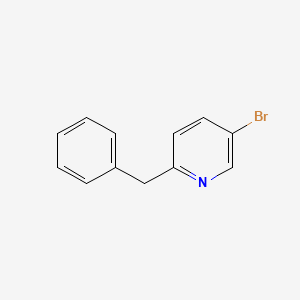
methyl7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a synthetic organic compound with the molecular formula C11H9BrO4 and a molecular weight of 285.1 g/mol. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the following steps:
-
Bromination: : The starting material, 4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Esterification: : The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into a methyl ester, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to handle the bromination step efficiently, ensuring consistent quality and yield.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance production efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 7-bromo-4-hydroxy-3,4-dihydro-1H-2-benzopyran-3-carboxylate.
Oxidation: Formation of more oxidized derivatives, potentially introducing carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzopyran derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes and polymers.
Wirkmechanismus
The mechanism of action of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate can be compared with other benzopyran derivatives:
Methyl 7-chloro-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Methyl 7-fluoro-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Fluorine substitution can significantly alter the compound’s properties, including its stability and interaction with biological targets.
Methyl 7-iodo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Iodine substitution may enhance certain types of reactivity, such as in radiolabeling for imaging studies.
Uniqueness
The uniqueness of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9BrO4 |
|---|---|
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
methyl 7-bromo-4-oxo-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)10-9(13)8-3-2-7(12)4-6(8)5-16-10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
ORJAAJPHGTZYQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=O)C2=C(CO1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)

![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)


![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)


